

Impact of pH on the stability and activity of (Z)-Azoxystrobin

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Compound of Interest

Compound Name: (Z)-Azoxystrobin

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Technical Support Center: (Z)-Azoxystrobin

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of pH on the stability and activity of **(Z)-Azoxystrobin**.

Frequently Asked Questions (FAQs)

Q1: How does the pH of an aqueous solution affect the stability of (Z)-Azoxystrobin?

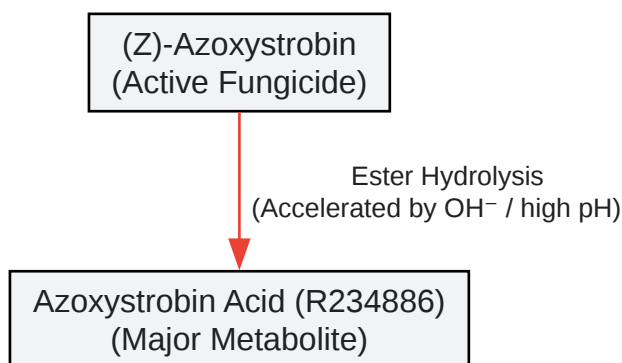
A: The stability of **(Z)-Azoxystrobin** is significantly influenced by the pH of the aqueous solution, primarily due to hydrolysis. It is generally stable in neutral and acidic conditions but degrades more rapidly under alkaline conditions (pH 9).^{[1][2][3][4]} This degradation follows first-order kinetics.^{[1][2]} The rate of degradation is notably faster at elevated temperatures in alkaline solutions. For instance, at 50°C, the half-life (DT50) at pH 9 is approximately 12.1 days, while it remains stable at pH 5 and 7 under the same conditions.^{[5][6]}

Data Presentation: Hydrolytic Stability of Azoxystrobin

pH Level	Temperature	Half-Life (DT ₅₀) / Stability	Source(s)
4	Ambient	12.54 - 17.71 days	[7]
5	25°C / 50°C	Stable	[5][6]
7	Ambient	10.03 - 14.33 days	[7]
7	25°C / 50°C	Stable	[3][5][6]
9	Ambient	9.71 - 10.38 days (Fastest degradation)	[1][7]
9	50°C	12.1 days	[5][6]
9	60°C	2.6 days	[6]

Q2: What is the primary degradation product of Azoxystrobin hydrolysis, and how is its formation affected by pH?

A: The main degradation product of Azoxystrobin via hydrolysis is its corresponding carboxylic acid, known as Azoxystrobin acid or R234886.[1][2][6] The formation of this metabolite is both faster and occurs in greater quantities under alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 4) environments.[1][2]



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Caption: Hydrolysis of **(Z)-Azoxystrobin** to its major metabolite.

Q3: Does pH have a significant impact on the photodegradation of Azoxystrobin?

A: Yes, pH does influence the photodegradation of Azoxystrobin, although the effect is less pronounced than its impact on hydrolysis.[8][9] The phototransformation of Azoxystrobin proceeds through several pathways, including photo-isomerization from the active E-isomer to the Z-isomer, photo-hydrolysis of the ester and nitrile groups, and cleavage of various bonds.[8] Studies measuring the quantum efficiency (a measure of how efficiently absorbed photons lead to degradation) show a slight decrease in photodegradation efficiency as the pH increases from 4.5 to 9.[8][9]

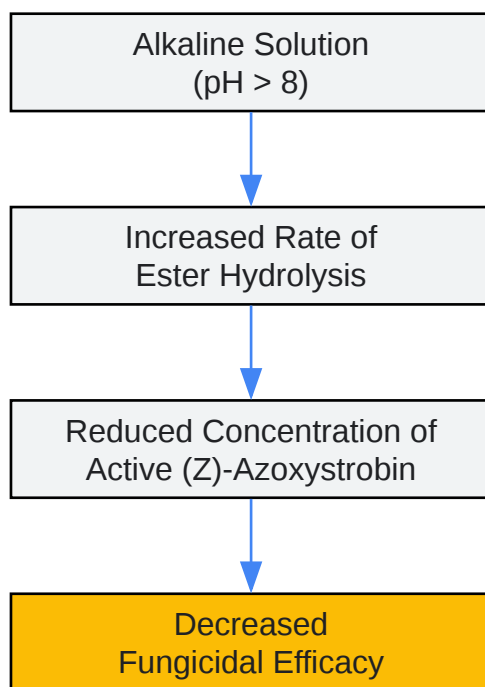
Data Presentation: Photodegradation Quantum Efficiency of Azoxystrobin

pH Level	Quantum Efficiency (ϕ) (degraded molecules per absorbed photon)
4.5	5.42×10^{-3}
7.0	3.47×10^{-3}
9.0	3.06×10^{-3}

Data sourced from studies using a high-pressure mercury lamp.[8][9]

Q4: How does the pH of a formulation or spray solution affect the fungicidal activity of Azoxystrobin?

A: The fungicidal activity of Azoxystrobin is directly linked to its stability. Since Azoxystrobin degrades in alkaline conditions, preparing or using it in high-pH solutions (e.g., spray tank water with a pH greater than 7.0) can lead to hydrolysis.[2] This process reduces the concentration of the active parent compound, which may render the application less effective.[2] Therefore, controlling the pH of the final solution is critical to preserving the intended fungicidal activity.



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Caption: Logical flow of how alkaline pH impacts Azoxystrobin efficacy.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected activity in in vitro or in vivo experiments.

- Possible Cause: The pH of your experimental medium, buffer, or vehicle solution may be in the alkaline range (pH > 8). Over the duration of the experiment, Azoxystrobin could be degrading, leading to a lower effective concentration and variable results.
- Recommended Action:
 - Verify pH: Always measure the pH of your final solution after all components have been added.
 - Use Buffers: Employ a suitable buffer system (e.g., phosphate or citrate buffers) to maintain a stable pH in the optimal range (ideally pH 5-7).

- Prepare Fresh Solutions: For long-duration experiments, consider preparing fresh stock solutions of Azoxystrobin and adding them to the experimental system at required intervals to minimize the impact of degradation.

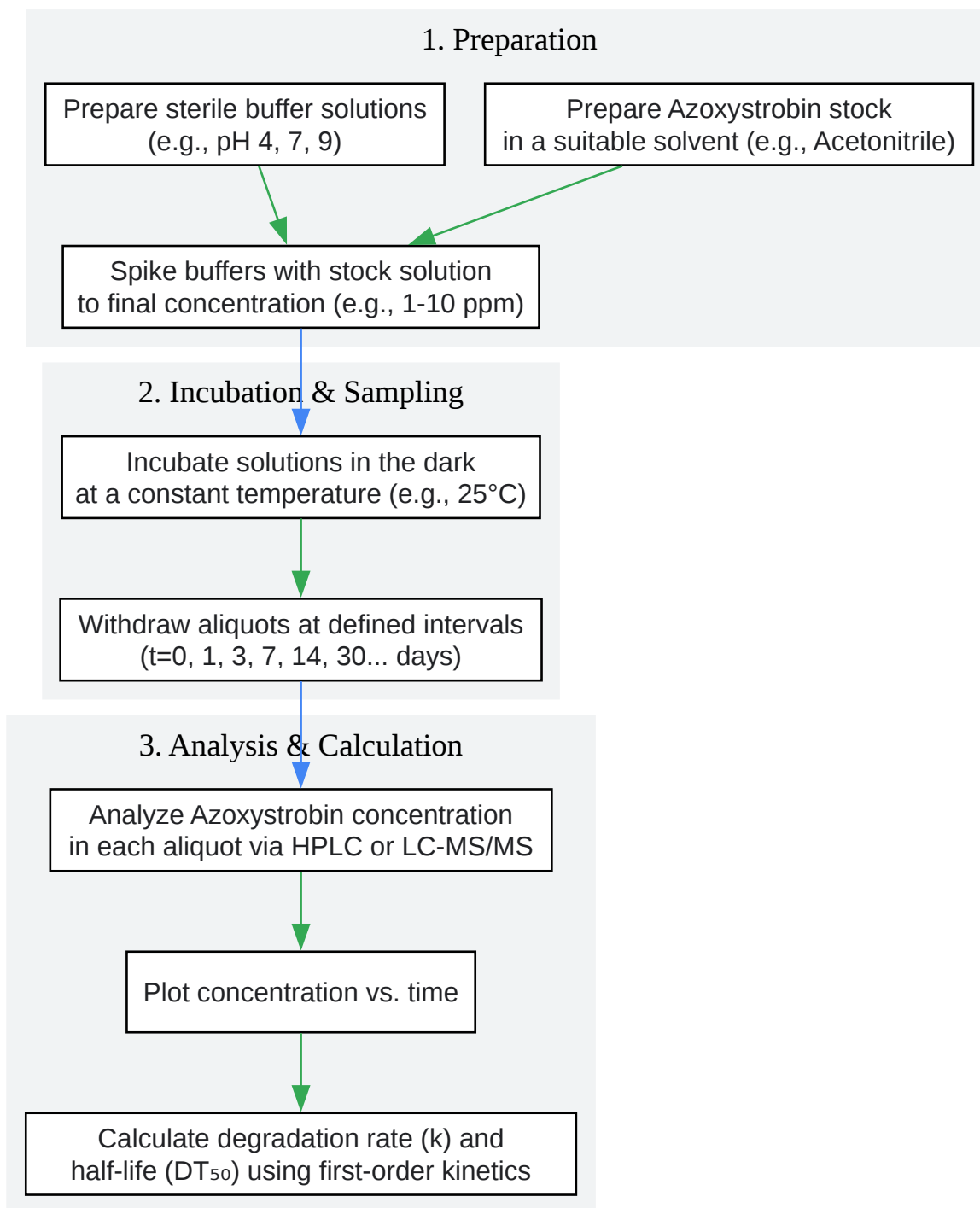
Issue: Low recovery of Azoxystrobin during analytical quantification from aqueous samples.

- Possible Cause: If the aqueous samples were stored for any length of time at room temperature or above with an alkaline pH, significant degradation to Azoxystrobin acid could have occurred.
- Recommended Action:
 - Prompt Analysis: Analyze samples as quickly as possible after collection.
 - Control Storage pH: If immediate analysis is not possible, check if acidifying the sample (e.g., to pH 4-5) is compatible with your analytical method. This can significantly slow hydrolysis during storage.
 - Refrigerate/Freeze: Store samples at low temperatures (e.g., 4°C for short-term, -20°C for long-term) to reduce the rate of chemical degradation.

Experimental Protocols

Protocol 1: General Method for Assessing the Hydrolytic Stability of (Z)-Azoxystrobin

This protocol outlines a general procedure to determine the half-life of Azoxystrobin in aqueous solutions at different pH values.



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Caption: Experimental workflow for hydrolytic stability testing.

Methodology:

- **Preparation of Buffered Solutions:** Prepare sterile aqueous buffer solutions at the target pH values (e.g., pH 4.0, 7.0, and 9.0).
- **Fortification:** Add a small volume of a concentrated Azoxystrobin stock solution (prepared in a water-miscible solvent like acetonitrile to aid dissolution) to each buffered solution to achieve the desired final concentration. The volume of organic solvent should be minimal (e.g., <1% v/v).
- **Incubation:** Store the solutions in sealed, sterile containers in the dark at a constant, controlled temperature.
- **Sampling:** At predetermined time intervals (e.g., 0, 1, 7, 14, 30, 60, and 90 days), withdraw aliquots from each solution for analysis.
- **Quantification:** Analyze the concentration of the parent Azoxystrobin compound in each sample using a validated analytical method, such as RP-HPLC-UV or LC-MS/MS.
- **Data Analysis:** Determine the dissipation kinetics. Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The half-life (DT_{50}) can be calculated using the formula: $DT_{50} = \ln(2) / k$, where 'k' is the degradation rate constant (the negative of the slope of the regression line).

Protocol 2: Quantification of Azoxystrobin by Reverse-Phase HPLC-UV

This is a representative method for the quantification of Azoxystrobin. The exact parameters may require optimization for your specific instrument and samples.

- **Instrumentation:** High-Performance Liquid Chromatography (HPLC) system with a UV detector.[\[10\]](#)[\[11\]](#)
- **Column:** C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
- **Mobile Phase:** Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v).[\[10\]](#)[\[11\]](#)
- **Flow Rate:** 1.0 mL/min.[\[10\]](#)[\[11\]](#)

- Injection Volume: 20 μ L.
- Column Temperature: 30°C.
- Detection Wavelength: 255 nm.[\[10\]](#)[\[11\]](#)
- Standard Preparation:
 - Accurately weigh approximately 50 mg of an Azoxystrobin analytical standard and transfer to a 50 mL volumetric flask.[\[10\]](#)
 - Add a diluent (e.g., the mobile phase) and sonicate to dissolve, then dilute to volume. This creates a 1000 μ g/mL primary stock.[\[10\]](#)
 - Perform serial dilutions from the primary stock using the diluent to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 μ g/mL).
- Sample Preparation:
 - Extract Azoxystrobin from the sample matrix using an appropriate method (e.g., QuEChERS for plant/soil, liquid-liquid extraction for water).[\[12\]](#)[\[13\]](#)
 - Ensure the final sample is dissolved in the mobile phase or a compatible solvent.
 - Filter the sample through a 0.22 μ m or 0.45 μ m syringe filter before injection.
- Analysis:
 - Generate a calibration curve by injecting the standard solutions.
 - Inject the prepared samples.
 - Quantify the Azoxystrobin concentration in the samples by comparing their peak areas to the calibration curve.

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